5-Methoxy-2,1,3-benzothiadiazole
Overview
Description
5-Methoxy-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1753-76-0 and a molecular weight of 166.2 . Its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCOc1ccc2nsnc2c1
. The InChI code is 1S/C7H6N2OS/c1-10-5-2-3-6-7 (4-5)9-11-8-6/h2-4H,1H3
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 166.2 .Scientific Research Applications
Photodynamic Therapy
5-Methoxy-2,1,3-benzothiadiazole derivatives have shown remarkable potential in photodynamic therapy, particularly for cancer treatment. The synthesized zinc phthalocyanine substituted with benzenesulfonamide derivative groups exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Photoluminescence
A study on photoluminescent compounds, including 5,8-diaryl quinoxaline derivatives and 4,8-diaryl-2,1,3-benzothiadiazoles, revealed the potential of these compounds in photoluminescence applications. The study emphasized the importance of substituents in altering the bandgap energy and enhancing luminescence properties, making 2,1,3-benzothiadiazole derivatives suitable for such applications (Mancilha et al., 2006).
Antimicrobial Applications
Certain this compound derivatives have been synthesized and evaluated for antimicrobial activity. These compounds, particularly those containing a pyrazole moiety, showed significant in vitro antibacterial activities against pathogenic bacterial strains, suggesting their potential as antimicrobial agents (Chauhan, Siddiqui, & Kataria, 2015).
Optoelectronics and OLED Technologies
Unsymmetrically substituted benzothiadiazoles, derived from 4,7-dibromo-2,1,3-benzothiadiazole, have been identified as promising candidates for optoelectronics, including OLED technologies. These compounds show potential for fine-tuning properties for use in various electronic devices (Gribanov et al., 2021).
Organic Solar Cells
Research on electron-deficient small molecules based on 2,1,3-benzothiadiazole units for use in organic solar cells (OSCs) has shown promising results. These molecules, when used as additive material in OSCs, can enhance cell efficiency due to their broad absorption bands and suitable optical band gaps (Dinçalp, Murat, & Icli, 2014).
Antiviral and Antibacterial Agents
Some benzothiadiazole derivatives with a 1,3,4-thiadiazole moiety have exhibited good antiviral and antibacterial activities. These compounds, particularly those with methoxy substituents, demonstrated superior efficacy compared to existing agents, suggesting their potential as molecular templates for developing new antiviral and antibacterial drugs (Tang et al., 2019).
Light Technology Applications
2,1,3-Benzothiadiazole (BTD) and its derivatives are important in the chemistry of photoluminescent compounds for light technology applications. These compounds are used in organic light-emitting diodes, solar cells, liquid crystals, and photovoltaic cells, among others. Understanding their properties and reactions is fundamental for their application in molecular organic electronic devices (Neto et al., 2013).
DNA Interaction Studies
Certain 2,1,3-benzothiadiazole fluorophores have been identified as effective in detecting DNA at very low concentrations. They demonstrate an exponential increase in fluorescence intensity and a red shift in emission maxima upon binding to DNA, suggesting their potential use in DNA interaction studies (Neto et al., 2010).
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-2,1,3-benzothiadiazole is the 2,1,3-benzothiadiazole (BTD) unit , a prominent building block commonly used in various research areas such as optoelectronics and bioimaging . The BTD unit is a strong acceptor motif in many donor-acceptor (D-A) systems .
Mode of Action
This compound interacts with its targets by regioselective substitution on the BTD unit . This interaction can be used to tune the fluorescence emission . The emissive behavior of BTD derivatives strongly depends on the position of the substituent .
Biochemical Pathways
It’s known that the compound facilitates intramolecular charge transfer (ict), which is a key process in many biochemical reactions .
Pharmacokinetics
The compound has a molecular weight of 1662, which suggests it may have good bioavailability .
Result of Action
The primary result of this compound’s action is the tuning of the fluorescence emission of the BTD unit . By introducing a methoxy group, the compound can engender long-lived fluorescence and circumvent strong fluorescence quenching in polar protic solvents .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of polar protic solvents can lead to strong fluorescence quenching . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Methoxy-2,1,3-benzothiadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions are primarily mediated through the compound’s electron-withdrawing properties, which facilitate redox reactions. Additionally, this compound can form non-covalent interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by modulating cell signaling pathways such as the MAPK/ERK pathway . This compound also affects gene expression by acting as a transcriptional regulator, leading to changes in cellular metabolism and proliferation . In neuronal cells, this compound has been found to enhance synaptic plasticity and improve cognitive functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, altering their structure and function . This binding can lead to the inhibition or activation of enzymes involved in critical cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and oxygen . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function . These effects include alterations in mitochondrial activity and increased oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration ranges .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to oxidative stress and detoxification . It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play critical roles in the metabolism and elimination of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . Targeting signals and post-translational modifications play essential roles in directing this compound to specific organelles . Its localization within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
properties
IUPAC Name |
5-methoxy-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)9-11-8-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPHRZKQDIJZDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NSN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381763 | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1753-76-0 | |
Record name | 5-Methoxy-2,1,3-benzothiadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methoxy-2,1,3-benzothiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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